N-([2,2'-bifuran]-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-([2,2’-bifuran]-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a bifuran moiety, an isopropyl-substituted phenoxy group, and an acetamide functional group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide typically involves the following steps:
Formation of the bifuran moiety: The bifuran structure can be synthesized through a palladium-catalyzed coupling reaction between two furan rings.
Introduction of the isopropylphenoxy group: This step involves the reaction of 4-isopropylphenol with an appropriate acylating agent to form the phenoxy group.
Formation of the acetamide group: The final step involves the reaction of the intermediate compound with an acyl chloride or anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of N-([2,2’-bifuran]-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction conditions, such as temperature, pressure, and catalysts, is crucial to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form corresponding furanones.
Reduction: The acetamide group can be reduced to form the corresponding amine.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Substituted phenoxy derivatives
Scientific Research Applications
N-([2,2’-bifuran]-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The bifuran moiety may interact with biological receptors or enzymes, while the phenoxy group may enhance the compound’s binding affinity and specificity. The acetamide group can contribute to the compound’s stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- N-([2,2’-bifuran]-5-ylmethyl)-2-(4-methylphenoxy)acetamide
- N-([2,2’-bifuran]-5-ylmethyl)-2-(4-tert-butylphenoxy)acetamide
- N-([2,2’-bifuran]-5-ylmethyl)-2-(4-chlorophenoxy)acetamide
Uniqueness
N-([2,2’-bifuran]-5-ylmethyl)-2-(4-isopropylphenoxy)acetamide is unique due to the presence of the isopropyl group on the phenoxy moiety, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-2-(4-propan-2-ylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-14(2)15-5-7-16(8-6-15)24-13-20(22)21-12-17-9-10-19(25-17)18-4-3-11-23-18/h3-11,14H,12-13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNPJNZUQQKWWQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.